
2'-Désoxycytidine-5,6-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxy Cytidine-5,6-d2 is a nucleoside analogue that has been widely used in various fields of research and industry due to its unique physical, chemical, and biological properties. It is a stable isotope-labeled compound, specifically deuterated at the 5 and 6 positions of the cytidine molecule. This compound is often utilized in studies involving nucleoside metabolism and DNA synthesis.
Applications De Recherche Scientifique
2’-Deoxy Cytidine-5,6-d2 has numerous applications in scientific research:
Chemistry: Used as a reference material in mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: Employed in studies of nucleoside metabolism and DNA synthesis.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the production of stable isotope-labeled compounds for various applications
Mécanisme D'action
Target of Action
The primary targets of 2’-Deoxy Cytidine-5,6-d2 include Thymidine kinase 2, mitochondrial, Class B acid phosphatase, and Deoxycytidine kinase . These enzymes play crucial roles in nucleotide metabolism, contributing to DNA synthesis and repair .
Mode of Action
2’-Deoxy Cytidine-5,6-d2 interacts with its targets by getting phosphorylated into its active triphosphate form within the cell . This process is facilitated by enzymes such as Deoxycytidine kinase . The active form of the compound can then incorporate into DNA, leading to various effects depending on the specific context .
Biochemical Pathways
The compound affects several biochemical pathways. It is commonly inactivated by cytidine deaminase (CDD) or deoxycytidine monophosphate deaminase (dCMP deaminase). Additional metabolic pathways, such as phosphorylation, can substantially contribute to its activation or inactivation . The compound’s metabolism can be influenced by cytidine transporters, CDD, dCMP deaminase, and deoxycytidine kinase .
Pharmacokinetics
Similar compounds like 2’-deoxycytidine analogues have low systemic clearance, moderate volume of distribution, and a short elimination half-life . Renal clearance accounts for approximately 30 to 50% of total clearance . These properties can impact the compound’s bioavailability and therapeutic efficacy.
Result of Action
The result of the compound’s action can vary. For instance, some 2’-deoxycytidine analogues, once incorporated into DNA, can lead to premature chain termination, inhibiting DNA repair enzymes and ultimately leading to apoptosis . The specific effects of 2’-Deoxy Cytidine-5,6-d2 on molecular and cellular processes require further investigation.
Action Environment
The action, efficacy, and stability of 2’-Deoxy Cytidine-5,6-d2 can be influenced by various environmental factors. These may include the presence of specific enzymes, the state of the cell cycle, and the overall cellular environment. For instance, the presence of enzymes like CDD and dCMP deaminase can influence the compound’s activation or inactivation .
Analyse Biochimique
Biochemical Properties
2’-Deoxy Cytidine-5,6-d2 interacts with various enzymes and proteins. For instance, it is a substrate for deoxycytidine kinase , an enzyme that plays a crucial role in the salvage of deoxyribonucleosides and the activation of nucleoside analogs .
Cellular Effects
Deoxycytidine analogues, which include 2’-Deoxy Cytidine-5,6-d2, are widely used for the treatment of malignant diseases . They are commonly inactivated by cytidine deaminase (CDD), or by deoxycytidine monophosphate deaminase (dCMP deaminase) .
Molecular Mechanism
The molecular mechanism of 2’-Deoxy Cytidine-5,6-d2 involves interactions with various biomolecules. For instance, it is a substrate for deoxycytidine kinase , which phosphorylates the compound, contributing to its activation or inactivation .
Temporal Effects in Laboratory Settings
It is known that the compound is stable if stored under recommended conditions .
Metabolic Pathways
2’-Deoxy Cytidine-5,6-d2 is involved in various metabolic pathways. It is a substrate for deoxycytidine kinase , and its metabolism can be influenced by cytidine deaminase (CDD) and deoxycytidine monophosphate deaminase (dCMP deaminase) .
Transport and Distribution
It is known that the compound is stable if stored under recommended conditions .
Subcellular Localization
It is known that the compound is stable if stored under recommended conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy Cytidine-5,6-d2 typically involves the deuteration of 2’-deoxycytidine. The process begins with the protection of the hydroxyl groups on the sugar moiety, followed by the selective deuteration of the cytosine ring at the 5 and 6 positions. The deuteration can be achieved using deuterium gas or deuterated reagents under specific reaction conditions. After deuteration, the protecting groups are removed to yield the final product .
Industrial Production Methods
Industrial production of 2’-Deoxy Cytidine-5,6-d2 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxy Cytidine-5,6-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uridine derivatives.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: The deuterium atoms can be replaced with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Uridine derivatives.
Reduction: Non-deuterated cytidine.
Substitution: Various substituted cytidine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxycytidine: The non-deuterated form of 2’-Deoxy Cytidine-5,6-d2.
5-Aza-2’-deoxycytidine: A nucleoside analogue used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
2’,2’-Difluoro-2’-deoxycytidine (Gemcitabine): An anticancer agent used in chemotherapy
Uniqueness
2’-Deoxy Cytidine-5,6-d2 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. Unlike its non-deuterated counterparts, this compound provides a valuable tool for researchers to investigate nucleoside metabolism and DNA synthesis with high accuracy .
Propriétés
Numéro CAS |
1186526-91-9 |
|---|---|
Formule moléculaire |
C9H13N3O4 |
Poids moléculaire |
229.232 |
Nom IUPAC |
4-amino-5,6-dideuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1/i1D,2D |
Clé InChI |
CKTSBUTUHBMZGZ-AQAQJVFASA-N |
SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
Synonymes |
1-(2-Deoxy-β-D-ribofuranosyl)cytosine-d2; 4-Amino-1-(2-deoxy-β-D-erythro_x000B_-pentofuranosyl)-2(1H)-pyrimidinone-d2; Cytosine Deoxyribonucleoside-d2; Cytosine Deoxyriboside-d2; Deoxycytidine-d2; Deoxyribose Cytidine-d2; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


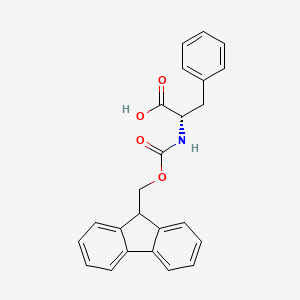
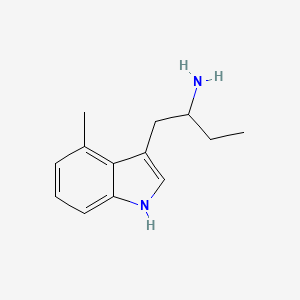
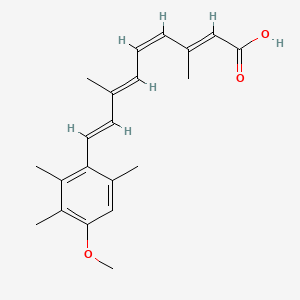
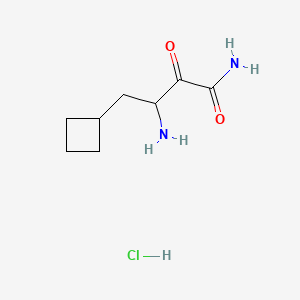

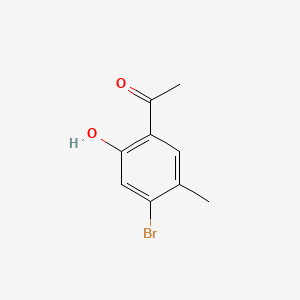
![3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one N-Oxide](/img/structure/B583126.png)
![[(1S,2R,3R,7R,9S,10S,12R,15R)-4-acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-15-[(2S,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B583127.png)
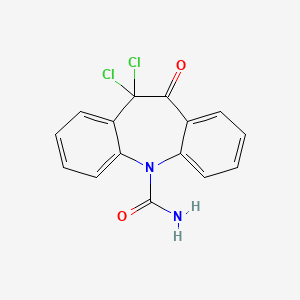
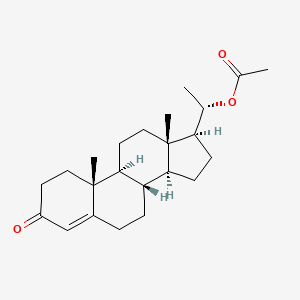
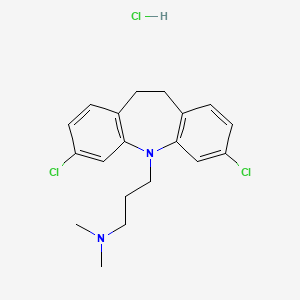
![P-[(1R,2R)-1,2-Dihydroxypropyl]-phosphonic Acid Ammonium Salt](/img/structure/B583135.png)
![2-Amino-3a,6-dihydroimidazo[4,5-f]quinolin-7-one](/img/structure/B583136.png)
